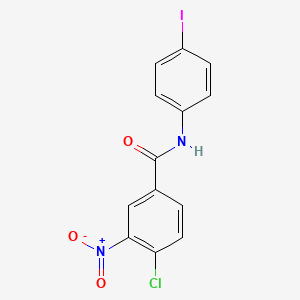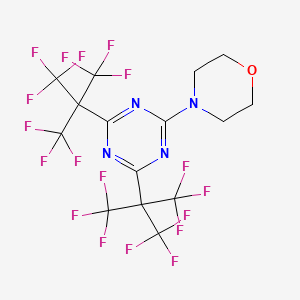
4-chloro-N-(4-iodophenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-chloro-N-(4-iodophényl)-3-nitrobenzamide est un composé organique qui présente un noyau benzamide substitué par des groupes chloro, iodo et nitro
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-chloro-N-(4-iodophényl)-3-nitrobenzamide implique généralement la réaction de l'acide 4-chloro-3-nitrobenzoïque avec la 4-iodoaniline dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans un solvant approprié tel que le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle du 4-chloro-N-(4-iodophényl)-3-nitrobenzamide peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour assurer une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-chloro-N-(4-iodophényl)-3-nitrobenzamide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les groupes chloro et iodo peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Réactions de réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.
Réactions d'oxydation : Le composé peut subir des réactions d'oxydation, bien que celles-ci soient moins courantes.
Réactifs et conditions courants
Substitution : Des réactifs comme l'iodure de sodium dans l'acétone pour l'échange d'halogène.
Réduction : Hydrogène gazeux avec du palladium sur carbone (Pd/C) comme catalyseur.
Oxydation : Permanganate de potassium en conditions acides ou basiques.
Principaux produits formés
Substitution : Formation de dérivés avec différents substituants remplaçant les groupes chloro ou iodo.
Réduction : Formation de 4-chloro-N-(4-iodophényl)-3-aminobenzamide.
Oxydation : Formation de divers dérivés oxydés en fonction des conditions utilisées.
Applications de la recherche scientifique
Le 4-chloro-N-(4-iodophényl)-3-nitrobenzamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des voies spécifiques dans le traitement des maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 4-chloro-N-(4-iodophényl)-3-nitrobenzamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut participer à des réactions redox, tandis que les groupes chloro et iodo peuvent faciliter la liaison à certaines protéines ou enzymes. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
4-chloro-N-(4-iodophenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific pathways in disease treatment.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-iodophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and iodo groups can facilitate binding to certain proteins or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-chloro-N-(4-iodophényl)benzamide
- 4-chloro-N-(4-iodophényl)-3-(morpholinosulfonyl)benzamide
- 4-chloro-N-(4-iodophényl)-1H-pyrazole-3-carboxamide
Unicité
Le 4-chloro-N-(4-iodophényl)-3-nitrobenzamide est unique en raison de la présence de substituants nitro et halogène sur le noyau benzamide. Cette combinaison de groupes fonctionnels confère une réactivité chimique distincte et une activité biologique potentielle, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C13H8ClIN2O3 |
|---|---|
Poids moléculaire |
402.57 g/mol |
Nom IUPAC |
4-chloro-N-(4-iodophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H8ClIN2O3/c14-11-6-1-8(7-12(11)17(19)20)13(18)16-10-4-2-9(15)3-5-10/h1-7H,(H,16,18) |
Clé InChI |
TVATUELKEKWHEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide](/img/structure/B11692308.png)
![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11692323.png)
![Nicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propionyl]-](/img/structure/B11692328.png)

![2-fluoro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692343.png)
![6-methyl-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11692351.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692354.png)
![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11692356.png)
![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11692368.png)

![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl propanoate](/img/structure/B11692386.png)
![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)
![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)
